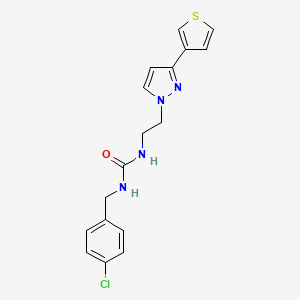
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H17ClN4OS and a molecular weight of 360.86 g/mol. Its structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazole moiety, which contribute to its pharmacological profile.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Thiophenyl Group : The thiophenyl group can be attached using palladium-catalyzed cross-coupling reactions.
- Final Urea Formation : The urea linkage is formed by reacting the amine with isocyanates or carbamates.
Anticancer Activity
Recent studies indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various lines, including lung (H460), colon (HT-29), and breast cancers (MDA-MB-231). The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 1 | H460 | 25.1 | Apoptosis induction |
| 2 | HT-29 | 21.5 | Cell cycle arrest |
| 3 | MDA-MB-231 | 15.9 | Inhibition of migration |
Anti-inflammatory Activity
Compounds containing thiophene and pyrazole rings have demonstrated anti-inflammatory effects in various assays. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| A | 60.56 | 54.65 |
| B | 57.24 | 54.65 |
Case Studies
- Study on Antitumor Activity : A recent study evaluated several urea derivatives, including those structurally related to our compound, revealing broad-spectrum antitumor activity with selective effects on specific cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological efficacy.
- Mechanistic Insights : Molecular docking studies have suggested that similar compounds interact with key targets involved in cancer progression, such as GSK-3β, leading to reduced enzymatic activity and subsequent cellular effects .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSDMEMZZQRZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














